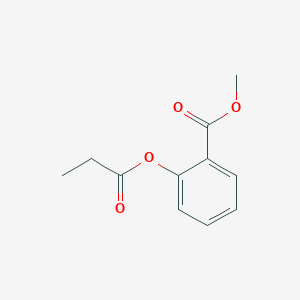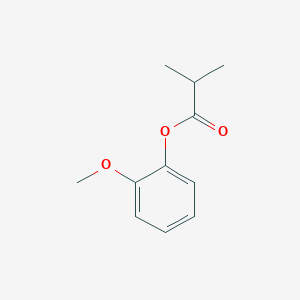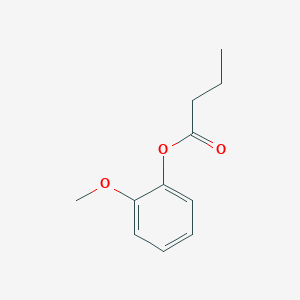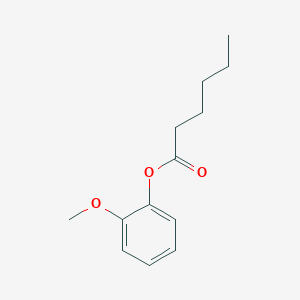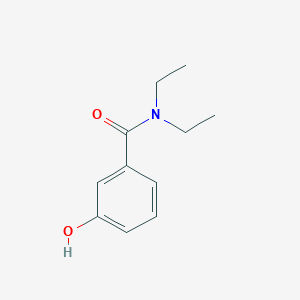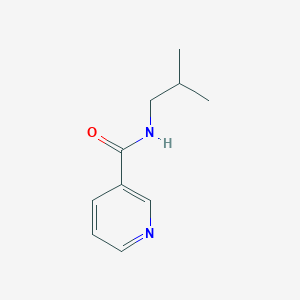
N-(2-methylpropyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylpropyl)pyridine-3-carboxamide, also known as 2-Methyl-3-(1-methylpropyl)pyridine-1-carboxamide, is a chemical compound that belongs to the class of pyridinecarboxamides. It is a white crystalline solid with a molecular formula of C12H18N2O and a molecular weight of 206.29 g/mol. This compound has gained significant attention due to its potential use in scientific research applications.
作用机制
The mechanism of action of N-(2-methylpropyl)pyridine-3-carboxamide is not fully understood. However, it has been reported to act as an antioxidant and reduce oxidative stress in cells. It also modulates the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, N-(2-methylpropyl)pyridine-3-carboxamide can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
N-(2-methylpropyl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects. It has antioxidant properties and can scavenge free radicals, reducing oxidative stress in cells. It also has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In animal models, it has been reported to improve cognitive function, memory, and learning ability.
实验室实验的优点和局限性
One of the significant advantages of using N-(2-methylpropyl)pyridine-3-carboxamide in lab experiments is its neuroprotective effects. It can prevent neuronal death caused by oxidative stress and improve cognitive function in animal models. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the use of N-(2-methylpropyl)pyridine-3-carboxamide in scientific research. One of the potential applications is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects and can improve cognitive function, making it a promising candidate for the development of new therapies. Additionally, further studies are needed to understand the mechanism of action of N-(2-methylpropyl)pyridine-3-carboxamide fully and to identify potential side effects and toxicity.
合成方法
The synthesis of N-(2-methylpropyl)pyridine-3-carboxamide involves the reaction of 2-methyl-3-(1-methylpropyl)pyridine with ethyl chloroformate in the presence of triethylamine. The reaction occurs at room temperature, and the product is obtained by filtration and recrystallization. This method has been reported to have a yield of 70-80%.
科学研究应用
N-(2-methylpropyl)pyridine-3-carboxamide has been used in various scientific research applications. One of the significant applications is in the field of neuroscience. This compound has been reported to have neuroprotective effects and can prevent neuronal death caused by oxidative stress. It has also been shown to improve cognitive function and memory in animal models.
属性
CAS 编号 |
78114-53-1 |
|---|---|
产品名称 |
N-(2-methylpropyl)pyridine-3-carboxamide |
分子式 |
C10H14N2O |
分子量 |
178.23 g/mol |
IUPAC 名称 |
N-(2-methylpropyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H14N2O/c1-8(2)6-12-10(13)9-4-3-5-11-7-9/h3-5,7-8H,6H2,1-2H3,(H,12,13) |
InChI 键 |
BAXWVIIYISJVKQ-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CN=CC=C1 |
规范 SMILES |
CC(C)CNC(=O)C1=CN=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



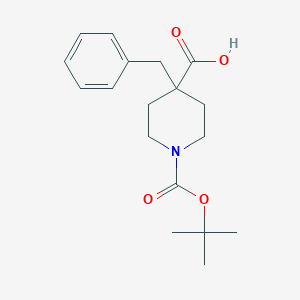
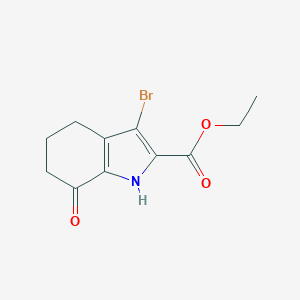
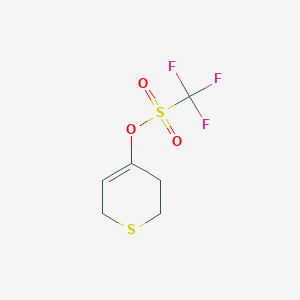



![N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B185052.png)
![5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B185053.png)
